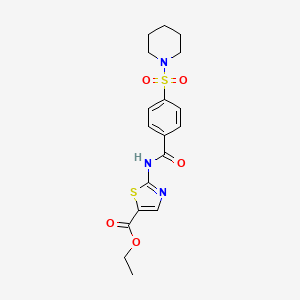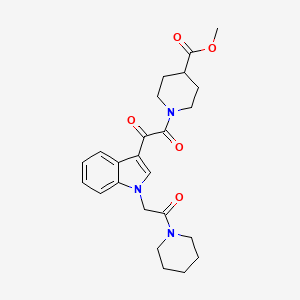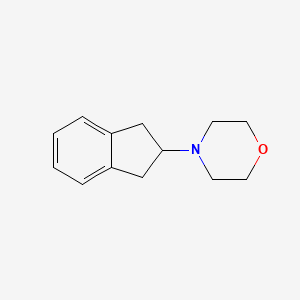
4-(2,3-dihydro-1H-inden-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dihydro-1H-inden-2-yl)morpholine is a chemical compound that features a morpholine ring attached to a 2,3-dihydro-1H-indene moiety
Mechanism of Action
Target of Action
The compound “4-(2,3-dihydro-1H-inden-2-yl)morpholine” is a derivative of indole and morpholine . Indole derivatives are known to bind with high affinity to multiple receptors , and morpholine derivatives also possess a wide variety of pharmacological activities . .
Mode of Action
It’s worth noting that indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Morpholine derivatives also have a broad spectrum of biological activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and morpholine derivatives , it can be inferred that this compound may potentially affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole and morpholine derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(2,3-dihydro-1H-inden-2-yl)morpholine are not well-studied. Based on the properties of its structural components, we can make some educated guesses. Morpholine is known to interact with a variety of enzymes and proteins due to its amine and ether functional groups . Indene derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . Therefore, it’s plausible that this compound could interact with a variety of biomolecules and participate in various biochemical reactions.
Cellular Effects
Given the known activities of indene derivatives , it’s possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-2-yl)morpholine typically involves the reaction of 2,3-dihydro-1H-indene with morpholine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation of the indene ring, followed by the nucleophilic substitution reaction with morpholine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and automated control systems can optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1H-inden-2-yl)morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully hydrogenated indene derivatives
Substitution: N-substituted morpholine derivatives
Scientific Research Applications
4-(2,3-dihydro-1H-inden-2-yl)morpholine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-2-yl)morpholine: Similar structure but with an indole moiety instead of an indene moiety.
4-(1H-indol-3-yl)morpholine: Another indole derivative with different substitution patterns.
4-(2,3-dihydro-1H-inden-2-yl)piperidine: Similar to the target compound but with a piperidine ring instead of a morpholine ring.
Uniqueness
4-(2,3-dihydro-1H-inden-2-yl)morpholine is unique due to its combination of the indene and morpholine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-10-13(9-11(12)3-1)14-5-7-15-8-6-14/h1-4,13H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPNVQUAJQEYCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
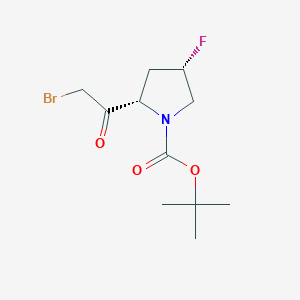

![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B2394594.png)
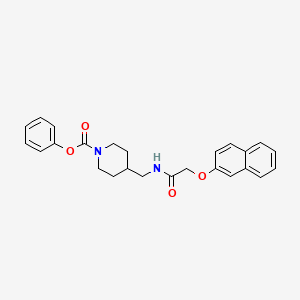
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2394596.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2394598.png)
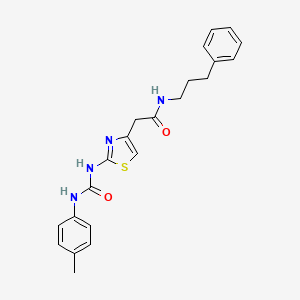
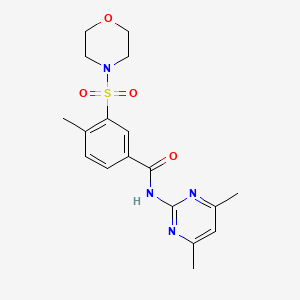
![(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394603.png)
![N-cyclohexyl-2-({2-[(2-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2394606.png)
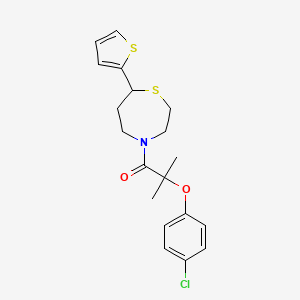
![9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)-](/img/structure/B2394612.png)
